5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine is a synthetic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fluoropyrimidine moiety, a piperidine ring, and a triazolopyrazine core, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the reaction of the triazolopyrazine core with a piperidine derivative.
Attachment of the fluoropyrimidine moiety: This final step involves the coupling of the piperidine-triazolopyrazine intermediate with a fluoropyrimidine derivative.
The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
5-Fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors and anticancer agents.
Triazolopyrimidine derivatives: These compounds also have a similar core structure and have shown promise as antiviral and antibacterial agents.
Fluoropyrimidine derivatives: These compounds contain a fluoropyrimidine moiety and have been widely used in the development of anticancer drugs, such as 5-fluorouracil.
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN7O/c1-10-20-21-14-13(17-4-7-23(10)14)22-5-2-12(3-6-22)24-15-18-8-11(16)9-19-15/h4,7-9,12H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPOTLUAFMZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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